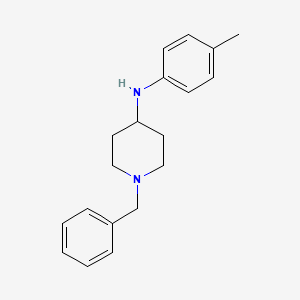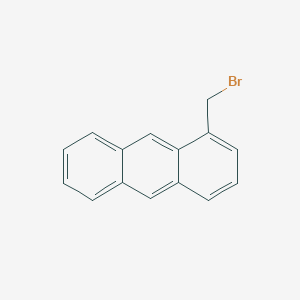![molecular formula C27H30N2O4 B13878143 N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide](/img/structure/B13878143.png)
N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide is a compound known for its role as a histone deacetylase (HDAC) inhibitor. This compound is significant in the field of epigenetics, where it is used to study gene expression and regulation. It has shown potential in inducing cell cycle arrest and apoptosis in various cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide involves the formal condensation of the carboxy group of 4-(dimethylamino)benzoic acid with the amino group of 7-amino-N-hydroxyheptanamide . The reaction typically requires the use of coupling agents and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted benzamides and hydroxamic acids .
Aplicaciones Científicas De Investigación
N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies of gene expression and regulation due to its role as an HDAC inhibitor.
Industry: Utilized in the development of new pharmaceuticals and as a tool for drug discovery and development.
Mecanismo De Acción
The compound exerts its effects by inhibiting histone deacetylases, enzymes responsible for the deacetylation of lysine residues on histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets include HDAC6 and HDAC1, with a higher selectivity for HDAC6 . The pathways involved in its mechanism of action include the regulation of transcription, cell differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- N-hydroxy-7-(4-dimethylaminobenzoyl)aminoheptanamide
- 4-(dimethylamino)-N-(6-hydroxycarbamoylhexyl)benzamide
- Histone deacetylase inhibitor III
Uniqueness
N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide is unique due to its specific structure, which confers selectivity towards HDAC6 over other HDACs. This selectivity is crucial for its application in targeted cancer therapies, where minimizing off-target effects is essential .
Propiedades
Fórmula molecular |
C27H30N2O4 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide |
InChI |
InChI=1S/C27H30N2O4/c30-25(29-33)15-9-1-2-10-20-28-26(31)21-16-18-24(19-17-21)27(32,22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-8,11-14,16-19,32-33H,1-2,9-10,15,20H2,(H,28,31)(H,29,30) |
Clave InChI |
HKEXBVDTDHYJOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(=O)NCCCCCCC(=O)NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


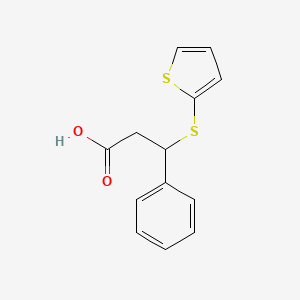
![3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
![1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)
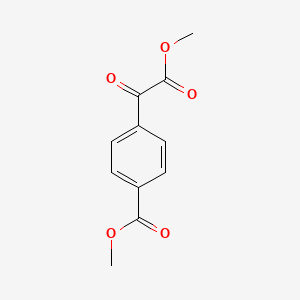
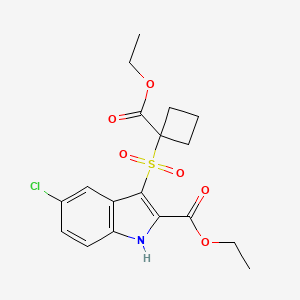
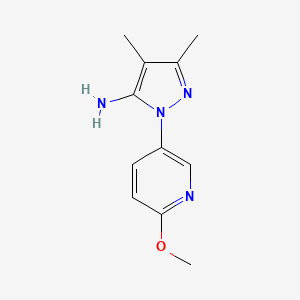
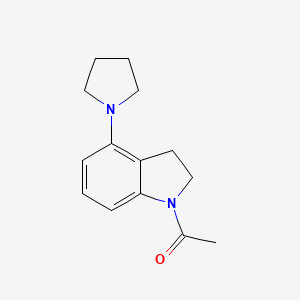
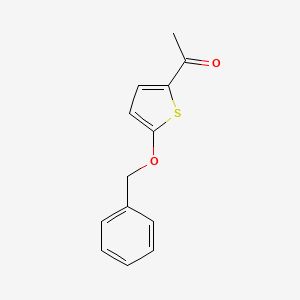


![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B13878119.png)
